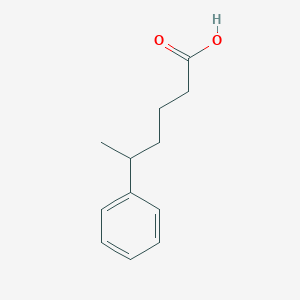
5-phenylhexanoic Acid
Übersicht
Beschreibung
5-phenylhexanoic Acid, also known as Benzenehexanoic acid, is an arylalkanoic acid . It has a linear formula of C6H5(CH2)5CO2H . The molecular weight of this compound is 192.25 .
Molecular Structure Analysis
The molecular structure of 5-phenylhexanoic Acid consists of a phenyl group (C6H5) attached to a hexanoic acid group (CH2)5CO2H . The InChI key for this compound is JTXZPQIXIXYMDY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-phenylhexanoic Acid is a liquid at room temperature . It has a refractive index of 1.51 (lit.) . The boiling point is 201-202 °C/24 mmHg (lit.) and it has a density of 1.022 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Liquid Scintillators for Neutrinoless Double Beta Decay
Background: Neutrinoless double beta decay (0νββ) is a rare nuclear process that could provide crucial information about neutrino properties and the nature of matter. Detecting this phenomenon requires high-performance liquid scintillators.
Application: Researchers have developed liquid scintillators loaded with metal oxide nanoparticles containing the target isotope. In particular, 6-phenylhexanoic acid-modified ZrO₂ nanoparticles, which contain ^96Zr as the target isotope, were synthesized under sub/supercritical hydrothermal conditions . These nanoparticles enhance the scintillation properties of the liquid scintillator, making it suitable for neutrinoless double beta decay experiments.
Key Points::Side Chain Metabolism Studies
Background: Understanding the metabolism of organic compounds is essential for environmental and biological research. 6-Phenylhexanoic acid serves as a model compound for investigating side chain metabolism.
Application: Researchers have employed 6-phenylhexanoic acid as a substrate to study the stoichiometry of side chain metabolism or complete mineralization of surrogate naphthenic acids under methanogenic conditions . This research sheds light on microbial degradation pathways and environmental impact.
Surface-Enhanced Raman Scattering (SERS) Studies
Background: Surface-enhanced Raman scattering (SERS) is a powerful technique for analyzing molecular vibrations at the nanoscale. The orientation and conformation of molecules significantly affect SERS signals.
Application: 6-Phenylhexanoic acid has been used as a model compound to investigate the effects of chromophore orientation and molecular conformation on SERS based on metal nanostructures . By understanding these effects, researchers can optimize SERS substrates for sensitive chemical detection and characterization.
Safety and Hazards
Wirkmechanismus
Target of Action
5-Phenylhexanoic Acid, also known as Benzenehexanoic acid , is an arylalkanoic acid It’s structurally similar compound, 5-phenylpentanoic acid, interacts with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
Phenolic compounds are known to interact with proteins, potentially altering their structure and function .
Biochemical Pathways
For instance, they can be metabolized to yield pyruvic acid, acetyl-CoA, leading to the production of acetic acid, butyric acid, and hexanoic acid .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.02 , suggesting it may have good bioavailability.
Result of Action
It’s structurally similar compound, 6-phenylhexanoic acid, has been used as a model compound to investigate the effects of chromophore orientation and molecular conformation on surface-enhanced raman scattering based on metal nanostructures .
Eigenschaften
IUPAC Name |
5-phenylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGOCTGYZKLPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


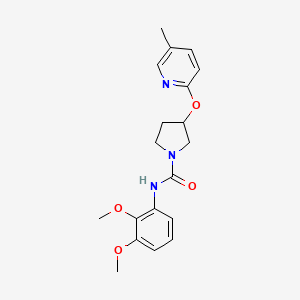
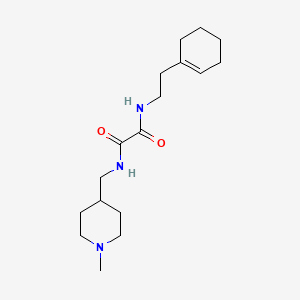
![Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2808783.png)
![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2808785.png)
![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)
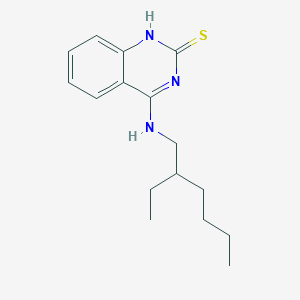
![2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2808792.png)
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2808795.png)
![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2808797.png)
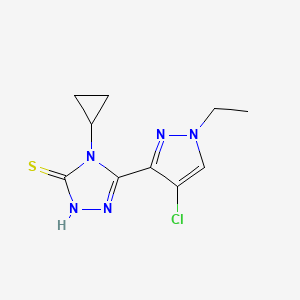

![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)